![molecular formula C9H17FN2O B1490278 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2092039-12-6](/img/structure/B1490278.png)
2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known as FMPMP, is a fluorinated piperidine derivative that is used in a variety of scientific research applications. It is a versatile compound that has a range of properties, making it an attractive choice for a variety of research areas. FMPMP has been extensively studied for its biochemical and physiological effects, as well as its potential applications in drug development.
Scientific Research Applications
Psychoactive Substance Research
This compound is structurally related to synthetic cathinones, which are psychoactive substances. Researchers study these compounds to understand their effects on the central nervous system, potential for abuse, and possible therapeutic applications. The emergence of novel psychoactive substances (NPS) like synthetic cathinones is a continuous problem, and compounds such as 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one are of interest in forensic toxicology .
Development of Early Warning Systems
Due to the potential health risks associated with new synthetic cathinones, there’s a need for early warning systems. Research into compounds like 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one can aid in the development of such systems to prevent widespread use and associated health threats .
Pharmacological Profile Comparison
The lack of studies on the properties of new compounds necessitates comparison with better-known synthetic cathinones. Research into 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one involves comparing its pharmacological profile to those of known substances to infer its properties .
Toxicology and Poisoning Cases
This compound may be involved in poisoning cases, and research is crucial to identify its presence and concentrations in biological materials. Understanding its toxicological profile helps in the management and treatment of such poisonings .
Legislative Efforts and Drug Policy
Research into new synthetic cathinones informs legislative efforts to control their distribution and use. Studying compounds like 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one helps policymakers understand the evolving landscape of substance abuse and develop appropriate responses .
Chemical Synthesis and Methodology
The compound’s structure is relevant to the field of chemical synthesis, particularly in the synthesis of indole derivatives and alkaloids. Research in this area focuses on novel methods of synthesis and the exploration of this compound as a building block for more complex molecules .
Biological Activity and Drug Development
Compounds with similar structures have been investigated for their biological activity, including potential therapeutic effects against various disorders. Research into 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one could lead to the development of new drugs with applications in treating diseases .
Analytical Chemistry
As a compound of interest in forensic toxicology, 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one is also significant in analytical chemistry. Developing sensitive and specific analytical methods for its detection and quantification is crucial for both legal and medical purposes .
properties
IUPAC Name |
2-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-9(7-10)2-4-12(5-3-9)8(13)6-11/h2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGURXOAVLZQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CN)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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